7-Bromo-3,3-dimethylindolin-2-one
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Overview
Description
7-Bromo-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H10BrNO . It has a molecular weight of 240.1 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3, (H,12,13) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 240.1 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis and Transformations
Ring Enlargement Reactions : 7-Bromo-3,3-dimethylindolin-2-one undergoes chemical transformations, including ring enlargement reactions. For instance, in the context of N-heterocyclic carbenes of indazole, this compound can participate in reactions leading to the formation of complex structures like 4-hydroxyspiro[cinnoline-3,2'-inden]-1'-ones (Schmidt et al., 2008).
Synthesis of Derivatives : It's used in the selective synthesis of derivatives like 7-amino-5,8-dimethylisoquinoline and various 7-anilino-5,8-dimethylisoquinolines, indicating its role in the modification and creation of new chemical entities (Nagao et al., 2007).
Aryl Radical Cyclizations : This compound is involved in aryl radical cyclizations, enabling the synthesis of complex organic structures like protoberberine and pavine alkaloids (Orito et al., 2000).
Molecular and Spectroscopic Studies
Density Functional Theory Studies : Theoretical studies, like density functional theory calculations, have been used to explore its reaction mechanisms, such as in the case of iron-catalyzed intramolecular C–H amination [1,2]-shift tandem reactions of aryl azides (Ren et al., 2015).
Spectroscopic Investigations : Compounds like this compound are studied for their spectroscopic properties, especially in contexts like the development of photo-driven near-IR fluorescence switches (Doddi et al., 2015).
Biological Research
- Biological Activity Studies : There's research on derivatives of similar compounds for potential biological activities, such as acetylcholinesterase inhibitors, highlighting the broader relevance in medicinal chemistry (Xu et al., 2012).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed or in contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
7-bromo-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMHHQESIFOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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